molecular formula C5H5N3 B2807131 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 78909-98-5

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No. B2807131
CAS RN: 78909-98-5
M. Wt: 107.116
InChI Key: BBMDEASYWHQDKZ-UHFFFAOYSA-N
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Description

The compound “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” belongs to a class of organic compounds known as alkynes . Alkynes are characterized by a carbon-carbon triple bond. The “prop-2-yn-1-yl” part refers to a three-carbon alkyne, and “1H-1,2,3-triazole” is a type of heterocyclic compound containing a five-membered ring with two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” are not available, similar compounds have been synthesized through various methods. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .


Chemical Reactions Analysis

In general, alkynes like “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” can undergo a variety of chemical reactions, including addition, oxidation, and reduction reactions. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen has been reported .

Scientific Research Applications

Sonogashira Cross-Coupling Reactions

1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole: serves as a useful synthon in Sonogashira cross-coupling reactions. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis. Notably, the ester group remains unaffected, and there is no noticeable alkyne/allene rearrangement during this process .

Synthetic Precursor

This compound acts as a crucial building block for the synthesis of various organic compounds. Researchers often utilize it, especially in the construction of molecules containing both a piperidine ring and a terminal alkyne functionality .

Building Complex Molecules

1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole: serves as a versatile building block for constructing complex molecules. Its alkyne functionality enables participation in various coupling reactions beyond click chemistry. Researchers can use it to create diverse functional molecules.

Stereospecific Synthesis of Bicyclic Pyridones

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines provides an efficient and mild method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones . These compounds bear the imidazo[1,2-a]pyridine heterocyclic ring system .

properties

IUPAC Name

1-prop-2-ynyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-2-4-8-5-3-6-7-8/h1,3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMDEASYWHQDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

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